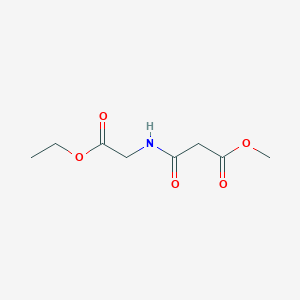

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate

Descripción general

Descripción

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the reaction of the corresponding acid chloride with methanol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Techniques such as distillation and crystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ethoxy group in the compound undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with Sodium Hydride (NaH):

In isopropyl alcohol, NaH facilitates the substitution of the ethoxy group with isopropoxy, yielding 2-carboisopropoxy-N-methyl-acetamide (82% yield) .

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate | NaH, isopropanol, RT, 5h | 2-carboisopropoxy-N-methyl-acetamide | 82% |

This reaction highlights the lability of the ethoxy group in malonate esters under alkaline conditions.

Condensation Reactions

The compound participates in cyclocondensation with aldehydes to form heterocycles.

-

Piperidine Adduct Formation:

Reacting with unsaturated aldehydes (e.g., p-fluorobenzaldehyde) in the presence of sodium methoxide generates piperidin-2,6-dione derivatives (80–90% yield) .

| Reactants | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| This compound + p-fluorobenzaldehyde | NaOMe, ethyl acetate | trans-3-Ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidin-2,6-dione | 80–90% |

Mechanistically, this involves enolate formation followed by Michael addition and cyclization.

Catalytic Asymmetric Reactions

The compound serves as a substrate in organocatalytic processes:

-

Chiral Phosphoric Acid Catalysis:

In toluene with catalyst C9, it reacts with N-benzyl-1H-indol-4-amine to form enantiomerically enriched piperidine derivatives (24–144 hours, RT) .

| Conditions | Catalyst | Product Purity | ee (%) | Source |

|---|---|---|---|---|

| Toluene, 20°C, 24–144h | C9 (20 mol%) | 94.65% | 99.12 |

This demonstrates its utility in asymmetric synthesis for pharmaceuticals.

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic/basic conditions:

-

Saponification:

Basic hydrolysis converts the ethyl ester to a carboxylic acid, while acidic conditions may lead to decarboxylation .

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | KOH, H2O | 3-Ethoxy-2-methyl-3-oxopropanoic acid | Forms potassium salt |

The potassium salt (C6H9KO4) is isolated in high purity (95%) .

Stability and Side Reactions

-

Thermal Decomposition:

Prolonged heating above 50°C in polar solvents (e.g., DMSO) may induce decomposition via retro-aldol pathways. -

Transesterification:

Exposure to alcohols (e.g., methanol) under acidic conditions leads to ester exchange .

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Applications in Chemistry

In the realm of chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. It can undergo various reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols or amines.

- Substitution Reactions : Engages with nucleophiles to yield different derivatives.

Reaction Summary Table

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols, amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted derivatives | Amines, thiols, halides |

Biological Applications

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate has been investigated for its role in biological research. It is used in:

- Enzyme Mechanism Studies : Helps elucidate metabolic pathways.

- Drug Development : Serves as a building block for synthesizing biologically active compounds.

Case Study: Enzyme Mechanisms

In a study focusing on enzyme inhibition, derivatives of this compound were synthesized to evaluate their effectiveness against specific enzyme targets. The results indicated that modifications to the ethoxy group significantly influenced inhibitory activity, suggesting a pathway for developing new therapeutic agents.

Medicinal Applications

The compound is being explored for its potential therapeutic properties. Research indicates that it may possess:

- Antioxidant Activity : Inhibiting oxidative stress-induced necrosis.

- Antimicrobial Properties : Effective against certain bacterial strains.

Clinical Research Insights

A recent study evaluated the efficacy of this compound derivatives against oxidative stress in cellular models. The findings demonstrated that specific modifications enhanced protective effects against cell death induced by hydrogen peroxide, indicating potential for developing antioxidant therapies.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials due to its reactivity and ability to form diverse derivatives. Its applications extend to:

- Pharmaceutical Manufacturing : As an intermediate in drug synthesis.

- Chemical Synthesis : In producing agrochemicals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(2-methoxy-2-oxoethylamino)-3-oxopropanoate

- Ethyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate

- Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxobutanoate

Uniqueness

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity.

Actividad Biológica

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : Contains an ethoxy group, an oxoethylamino moiety, and a keto group.

- Molecular Weight : Approximately 173.19 g/mol.

This compound exhibits biological activity through interactions with various biomolecules. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may interact with receptors, leading to changes in signal transduction pathways.

Research Findings

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, effective against a range of bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. It has been tested against various cancer types, including breast and lung cancer cells, showing significant reduction in cell viability at certain concentrations .

- Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cell models .

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A series of assays were conducted to evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating significant cytotoxic potential that warrants further investigation into its mechanisms and therapeutic applications.

Propiedades

IUPAC Name |

methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-14-8(12)5-9-6(10)4-7(11)13-2/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWOYKCOVKSZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214476 | |

| Record name | Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82031-42-3 | |

| Record name | Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82031-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.